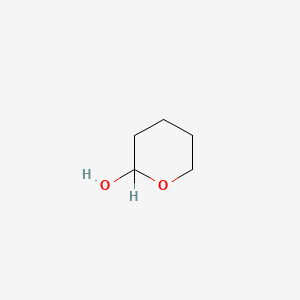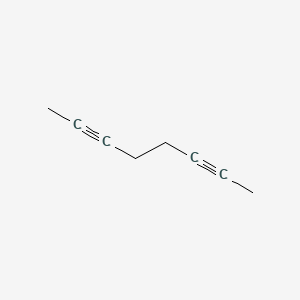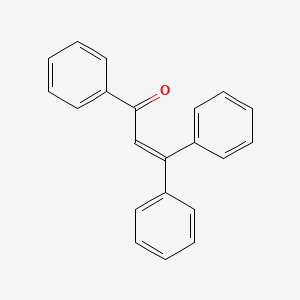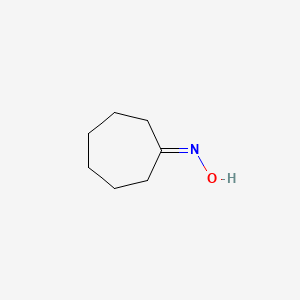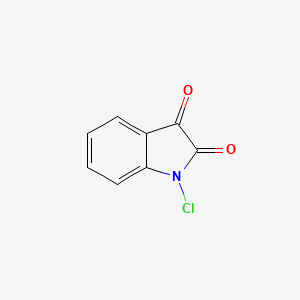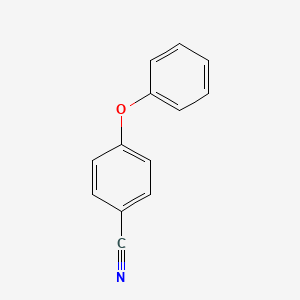
4-Methoxy-3-methylbenzyl chloride
Übersicht
Beschreibung
4-Methoxy-3-methylbenzyl chloride is a chemical compound with the formula C9H11ClO. It has a molecular weight of 170.636 .
Synthesis Analysis
4-Methoxybenzyl chloride undergoes mild oxidative cleavage with ceric ammonium nitrate . It has been used to benzylate the aniline nitrogen and in the synthesis of 1-naphthamide and diarymethanes via Suzuki cross-coupling with potassium aryltrifluoroborates .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis
4-Methoxybenzyl chloride can undergo mild oxidative cleavage with ceric ammonium nitrate . It has also been used in the synthesis of 1-naphthamide and diarymethanes via Suzuki cross-coupling with potassium aryltrifluoroborates .Physical and Chemical Properties Analysis
This compound has a boiling point of 143°C at 25mm and a density of 1.11 g/cm3 .Wissenschaftliche Forschungsanwendungen
Oxidative Debenzylation
4-Methoxy-α-methylbenzyl alcohol, a derivative of 4-Methoxy-3-methylbenzyl chloride, is utilized as a new protecting group for carboxylic acids. The benzyl esters formed from this process demonstrate good hydrolysis yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), compatible with several sensitive functional groups (Yoo, Kim Hye, & Kyu, 1990).
Electrosynthesis of Pyridine Derivatives
This compound is used in the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile. This process involves electrolysis of benzyl chloride derivatives in acetonitrile at platinum electrodes, yielding major pyridine-based products (Batanero, Barba, & Martín, 2002).
Chemical Behavior and Reactions
The study of the reaction rates of 4-methoxybenzyl chloride and its derivatives in various solvents shows zero order in azide ion concentration. These reactions produce azide adducts from the trapping of the 4-methoxybenzyl carbocation intermediate, providing insights into the solvent-induced change in reaction mechanisms (Amyes & Richard, 1990).
Synthesis of Benzylphosphonic Acids
This compound is utilized in the Arbuzov rearrangement of triethyl phosphite, leading to the synthesis of benzylphosphonic esters. These esters are characterized by containing hydroxy, carboxy, and methoxy groups in the benzene nucleus, highlighting the versatility of this compound in synthesizing varied chemical structures (Ivanov & Valitova, 1963).
Photocatalytic Oxidation Studies
4-Methoxybenzyl alcohol, related to this compound, shows high conversion and selectivity in photocatalytic oxidation into corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere. This reaction, effective under both UV and visible lightirradiation, explores the properties of the surface complex as the active center for selective photocatalytic oxidation, demonstrating the potential of this compound derivatives in photocatalytic applications (Higashimoto et al., 2009).
Antimicrobial Activity
Compounds derived from this compound, specifically 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides, have been synthesized and evaluated for antibacterial activity. These compounds demonstrate significant antibacterial activities against various bacterial strains, suggesting the potential use of this compound derivatives in the development of new antimicrobial agents (Mohamed, 2007).
Chlorination Studies
Studies involving the chlorination of aromatic groups in fulvic acid with chloroperoxidase (CPO) have used derivatives of this compound. This research contributes to understanding the formation of chlorinated groups within macromolecules and has implications for environmental chemistry and pollutant analysis (Niedan, Pavasars, & Oberg, 2000).
Stereochemical Analysis in Insecticides
The stereochemical basis of the insecticidal activity of carbamoylated and acylated pyrazolines has been studied using derivatives of this compound. This research provides insights into the specific roles of substituents in the pyrazoline ring for potential insecticidal effects, contributing to the development of more effective and targeted insecticides (Hasan et al., 1996).
Biophotonic Applications
The compound 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidone, related to this compound, demonstrates potential as a biophotonic material. Its structural properties and intermolecular hydrogen bonding patterns offer insights into its application in biophotonic technologies (Nesterov, 2004).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin corrosive/irritant and can cause serious eye damage/eye irritation. It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Wirkmechanismus
Target of Action
4-Methoxy-3-methylbenzyl chloride, also known as 4-(chloromethyl)-1-methoxy-2-methylbenzene, is an organic compound It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
This allows it to participate in various types of reactions, such as nucleophilic substitutions .
Biochemical Pathways
As an intermediate in organic synthesis , it can be involved in a variety of reactions leading to a wide range of products. Therefore, the affected pathways would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a synthetic intermediate, it contributes to the formation of various other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the pH of the environment, temperature, and solvent conditions. It should be stored under cool conditions (2-8℃) to maintain its stability .
Biochemische Analyse
Biochemical Properties
4-Methoxy-3-methylbenzyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 involves the oxidation of the methoxy group, leading to the formation of reactive intermediates. These intermediates can further react with nucleophilic sites on proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can trigger apoptosis or programmed cell death in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity . For example, the compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission and potentially causing neurotoxic effects . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products can accumulate and potentially exert different biological effects compared to the parent compound . Long-term exposure to this compound in in vitro or in vivo studies has been associated with chronic toxicity, including liver and kidney damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects . At higher doses, it can cause significant toxicity, including neurotoxic and hepatotoxic effects . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent . High doses of this compound can lead to adverse effects such as convulsions, respiratory distress, and even death in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which oxidize the methoxy group to form reactive intermediates . These intermediates can undergo further reactions, including conjugation with glutathione or other nucleophiles, leading to the formation of more water-soluble metabolites that can be excreted from the body . The compound can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . The compound can accumulate in certain tissues, particularly those with high lipid content, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the compound may be targeted to the mitochondria, where it can affect mitochondrial function and induce oxidative stress .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEHNICAPZVKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209554 | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60736-71-2 | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60736-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060736712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60736-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

